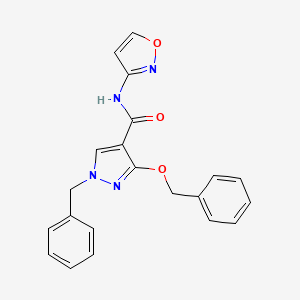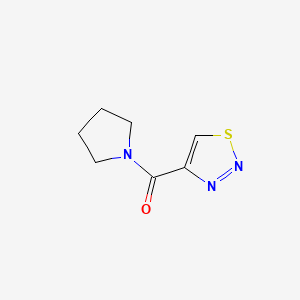![molecular formula C9H14O2S B2992256 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2138074-61-8](/img/structure/B2992256.png)
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid” is a chemical compound with the CAS Number: 2138074-61-8 . It has a molecular weight of 186.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and similar structures has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is also a central core of the family of tropane alkaloids . The synthesis of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis
The IUPAC name of this compound is (1R,3s,5S)-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid . The InChI code is 1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
The compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 186.27 .Aplicaciones Científicas De Investigación
Synthesis and Transport Applications : A study by Christensen et al. (1983) investigated the synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. These compounds were compared with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for their specificity to the Na+-independent membrane transport system L in Ehrlich ascites tumor cells and rat hepatoma cell line HTC. This research highlights the potential use of bicyclo[3.2.1]octane derivatives in studying amino acid transport systems (Christensen et al., 1983).
Photochemistry Applications : Anklam et al. (1985) conducted a study on the photochemistry of 4‐Thia‐2‐cycloalkenones, involving compounds structurally similar to 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid. This research provides insight into the photochemical behaviors of these compounds, which can be significant in developing photoresponsive materials or understanding light-induced chemical reactions (Anklam et al., 1985).
Conformational Analysis : Buñuel et al. (1996) explored the conformational aspects of a related compound, 3-benzamido-3- methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid. The study focused on the crystal structure and conformation of the bicyclic skeleton, which is crucial for understanding the structural and functional properties of these compounds (Buñuel et al., 1996).
Synthesis and Reactivity : Guarna et al. (1999) described the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids. This study includes the development of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. Such studies are significant in peptide chemistry and drug design (Guarna et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the dopamine transporter (dat) and serotonin transporter (sert) .
Mode of Action
It’s suggested that similar compounds inhibit the dat and sert, reducing the reuptake of dopamine and serotonin, respectively .
Biochemical Pathways
Inhibition of dat and sert can affect the dopaminergic and serotonergic pathways, respectively .
Result of Action
Inhibition of dat and sert can increase the concentration of dopamine and serotonin in the synaptic cleft, potentially leading to increased neurotransmission .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBMKHBXNCRSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

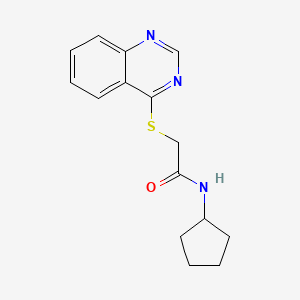
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)
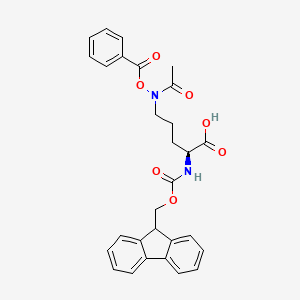
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2992178.png)
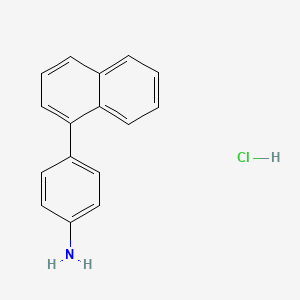
![N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2992182.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)
![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)
![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)
